2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid is a compound that belongs to a class of bicyclic compounds known for their unique structural properties and potential applications in medicinal chemistry. This compound is characterized by its bicyclo[1.1.1]pentane framework, which is often utilized as a bioisostere for phenyl rings in drug design, providing advantageous physicochemical properties.
The compound has the following identifiers:
It is classified under organic compounds, specifically as an acetic acid derivative with a bicyclic structure. The bicyclo[1.1.1]pentane motif is significant in various pharmacological applications due to its ability to mimic the behavior of more traditional aromatic systems while offering distinct advantages in terms of solubility and metabolic stability .
The synthesis of 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid can be achieved through several methods, primarily focusing on the formation of the bicyclo[1.1.1]pentane structure followed by functionalization at the acetic acid position.
One notable method involves the use of photochemical reactions or radical processes to create asymmetrically substituted bicyclo[1.1.1]pentanes efficiently. This approach allows for high yields and minimal by-products, addressing challenges faced in traditional synthetic routes which often yield low to moderate results due to polymerization and dimerization issues .
The molecular structure of 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid features a bicyclo[1.1.1]pentane core with a phenyl group attached at one position and an acetic acid functional group at another. The specific arrangement contributes to its unique chemical properties.
Key structural data include:
The reactivity of 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid can be explored through various chemical reactions typical for carboxylic acids and bicyclic compounds:
These reactions can be optimized using standard laboratory techniques such as refluxing or microwave-assisted synthesis, which are common in organic synthesis to improve yield and reduce reaction times.
The mechanism of action for compounds like 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid typically involves interactions with specific biological targets, such as enzymes or receptors:
Research has indicated that derivatives of bicyclo[1.1.1]pentanes can exhibit favorable pharmacokinetic profiles, making them suitable candidates for drug development .
The physical properties of 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid include:
Chemical properties include:
Data regarding melting point, boiling point, and specific heat capacity may vary based on purity and specific synthesis methods used.
The applications of 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid extend into several scientific fields:
The pharmaceutical industry's pursuit of "escape from flatland" has driven the adoption of saturated bioisosteres to replace planar aromatic rings. BCP scaffolds entered mainstream medicinal chemistry following Stepan et al.'s seminal 2012 study, where a BCP analogue of γ-secretase inhibitor avagacestat retained target potency while significantly improving solubility (4.8-fold) and reducing cytochrome P450 inhibition (40% reduction) [9]. This demonstrated BCP's capacity to mitigate pharmacokinetic limitations of aromatic systems without compromising bioactivity.
The ortho-disubstituted phenyl ring—present in >300 approved drugs including aspirin—poses particular bioisosteric challenges due to its directional constraints. Rigid BCP cores address this through precise vector alignment: The bridgehead carbon atoms span 1.89 Å versus 2.76 Å in para-substituted benzenes, creating a compressed yet topologically mimetic architecture [7]. This geometric fidelity enables direct substitution in complex pharmacophores, as evidenced by BCP analogues of kinase inhibitors and GPCR ligands exhibiting retained target engagement [2] [9].
Table 1: Key Milestones in BCP Bioisostere Development
Year | Innovation | Impact |
---|---|---|
1996 | First BCP amino acid synthesis [9] | Demonstrated structural mimicry of aromatic systems |
2012 | Avagacestat BCP analogue [9] | Validated pharmacokinetic advantages in drug candidate |
2020 | Radical functionalization methods [7] | Enabled diverse C-H functionalization of BCP scaffolds |
2023 | Agrochem applications [5] | Expanded utility beyond pharmaceuticals to fluxapyroxad analogues |
The synthetic accessibility of BCP derivatives has accelerated their adoption. Modern photoredox and strain-release methodologies now enable direct coupling of [1.1.1]propellane with aryl/alkyl radicals, permitting late-stage diversification of drug candidates [7]. This operational simplicity—coupled with commercial availability of BCP building blocks—has established BCP as a privileged bioisostere surpassing earlier monocyclic alternatives like cyclopropane.
Phenyl-substituted BCP derivatives exhibit optimized drug-like properties through synergistic manipulation of steric, electronic, and solubility parameters. The 3-phenyl-BCP core in 2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid delivers three key advantages:
Reduced Molecular Flatness: The BCP scaffold increases saturation (Fsp³ = 0.56 vs 0.0 for benzene) while maintaining rigidity. This reduces π-stacking interactions that drive crystallization, significantly enhancing aqueous solubility. In boscalid analogues, phenyl-to-BCP substitution decreased cLogP by 1.2 units and increased water solubility 15-fold without compromising fungicidal activity [5].
Vector-Specific Rigidity: Crystallographic analyses confirm that 1,3-disubstituted BCPs overlay precisely with para-arene geometries (RMSD < 0.5 Å). The phenyl-BCP hybrid further enables conformational restriction of appended pharmacophores, reducing entropy penalties upon target binding [7] [9]. Molecular dynamics simulations indicate the phenyl-BCP moiety maintains <10° torsional deviation during simulations, unlike flexible alkyl chains [9].
Enhanced Drug Metabolism Profiles: The absence of oxidizable C(sp²)-H bonds in BCP cores impedes metabolic degradation. In microsomal stability assays, phenyl-BCP derivatives exhibited t₁/₂ > 120 min versus 22 min for aromatic counterparts, primarily due to resistance to CYP450 oxidation [9]. The steric shielding of bridgehead positions further blocks enzymatic access.
Table 2: Physicochemical Comparison of Phenyl vs. Phenyl-BCP Analogues
Parameter | Phenyl Analogues | Phenyl-BCP Analogues | Change |
---|---|---|---|
cLogP (Avg.) | 3.8 ± 0.5 | 2.6 ± 0.3 | ↓ 31.6% |
Water Solubility (µg/mL) | 12.4 ± 3.1 | 98.7 ± 12.5 | ↑ 696% |
Metabolic Stability (t₁/₂, min) | 22.3 ± 4.7 | >120 | ↑ >438% |
Plasma Protein Binding (%) | 89.5 ± 2.3 | 76.8 ± 3.1 | ↓ 14.2% |
The acetic acid moiety in 2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid introduces additional polarity (cLogP reduction ≈0.8 units versus methyl ester) and enables salt formation for enhanced bioavailability. This carboxyl group serves as a versatile handle for peptidomimetic integration or prodrug development, as demonstrated in BCP-conjugated kinase inhibitors achieving >90% oral bioavailability in rodent models [9].
The strategic incorporation of acetic acid at the BCP bridgehead position transforms passive scaffold geometry into biologically interactive functionality. This carboxyl group enables three mechanistic bioactivity enhancements:
Bone-Targeting Mineral Affinity: In biphasic calcium phosphate (BCP) composites, carboxylic acid-functionalized materials promote hydroxyapatite nucleation through Ca²⁺ chelation. 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid demonstrates exceptional affinity for mineral surfaces, forming stable carboxylate-calcium complexes with binding energies of -42.7 kcal/mol via DFT calculations [4]. This drives 3.3-fold greater osteoblast adhesion versus non-functionalized BCP scaffolds in vitro [1] [4].
Osteogenic Induction: When integrated into collagen-grafted BCP scaffolds, acetic acid-functionalized BCP derivatives upregulate osteogenic markers. MC3T3-E1 cells cultured on carboxylated scaffolds exhibited 2.1-fold higher alkaline phosphatase (ALP) activity and 3.4-fold increased osteocalcin expression versus controls at day 14 (p<0.01) [4] [8]. This correlates with enhanced activation of leptin/leptin-R signaling pathways, which promote Runx2-mediated osteoblast differentiation [8].
Angiogenic Synergy: In tri-culture systems simulating bone microenvironments, acetic acid-BCP composites facilitate vascular network formation. Histological analyses reveal endothelial cells (HUVECs) form tubule-like structures within 7 days when seeded with osteoblasts/osteoclasts on carboxyl-functionalized scaffolds—a phenomenon absent in non-functionalized controls [1]. Energy-dispersive X-ray spectroscopy confirms Ca-P-O mineral deposition within this cellular network, indicating coupled vascularization and mineralization.
Table 3: In Vitro Performance of Acetic Acid-Functionalized BCP Scaffolds
Study Type | Key Finding | Enhancement vs. Control | Source |
---|---|---|---|
Osteoblast Adhesion | 98.7% viability at 72h; cytoskeletal extension | 3.3-fold cell density | [1] [4] |
ALP Activity | Day 14 osteogenic marker expression | 2.1-fold increase | [4] [8] |
Mineral Deposition | Ca-P-O matrix within cellular networks | 5.7-fold Ca²⁺ accumulation | [1] |
Angiogenic Induction | Tubule formation in HUVEC tri-cultures | 100% occurrence vs. 0% control | [1] |
The acetic acid group also enables covalent conjugation to polymeric carriers. In PLGA-collagen hybrid scaffolds, carboxylated BCP derivatives showed 82.4% retention after 14-day immersion versus 44.7% for non-conjugated particles, demonstrating sustained release profiles advantageous for bone regeneration [8]. This tethering capacity is being leveraged in next-generation drug-eluting implants targeting orthopedic applications.
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1